(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine
Overview
Description
(S)-1-[®-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine is a chiral phosphine ligand. It is known for its application in asymmetric catalysis, particularly in the synthesis of complex organic molecules. The compound features a ferrocene backbone, which provides stability and unique electronic properties, making it a valuable tool in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[®-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine typically involves the following steps:
Preparation of the Ferrocene Derivative: The starting material, ferrocene, is functionalized to introduce the necessary substituents. This often involves lithiation followed by electrophilic substitution.
Phosphine Introduction: The functionalized ferrocene is then reacted with a phosphine reagent to introduce the phosphine groups. This step may require specific conditions such as inert atmosphere and controlled temperature to ensure the desired product is obtained.
Chiral Resolution: The final step involves resolving the chiral centers to obtain the desired (S)- and ®-enantiomers. This can be achieved through various methods such as chiral chromatography or crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-[®-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides under specific conditions.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Coordination: It can form coordination complexes with transition metals, which are crucial in catalytic applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under controlled temperatures to prevent over-oxidation.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions. These reactions often require a base to facilitate the substitution process.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used to form coordination complexes. These reactions are usually conducted under inert atmosphere to prevent oxidation of the metal centers.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while substitution reactions produce various substituted derivatives of the original compound.
Scientific Research Applications
(S)-1-[®-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Its chiral properties are exploited in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals and materials, where precise control over stereochemistry is required.
Mechanism of Action
The mechanism by which (S)-1-[®-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine exerts its effects involves its ability to coordinate with transition metals. The phosphine groups donate electron density to the metal center, stabilizing it and facilitating various catalytic processes. The ferrocene backbone provides additional stability and electronic properties that enhance the compound’s effectiveness in catalysis.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocene-based ligand used in catalysis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A chiral phosphine ligand widely used in asymmetric synthesis.
Tris(dibenzylideneacetone)dipalladium(0): A palladium complex used in various catalytic reactions.
Uniqueness
(S)-1-[®-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine is unique due to its specific chiral centers and the presence of the ferrocene backbone. These features provide enhanced stability and electronic properties, making it particularly effective in asymmetric catalysis compared to other similar compounds.
Properties
InChI |
InChI=1S/C33H47O2P2.C5H5.Fe/c1-21-17-26(18-22(2)30(21)34-12)36(27-19-23(3)31(35-13)24(4)20-27)29-16-14-15-28(29)25(5)37(32(6,7)8)33(9,10)11;1-2-4-5-3-1;/h14-20,25H,1-13H3;1-5H; | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALLLNAXGQTBJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52FeO2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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